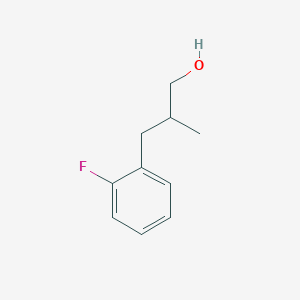

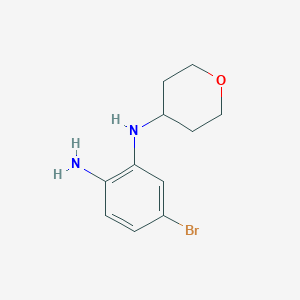

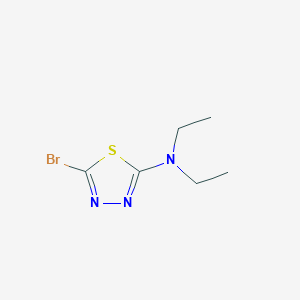

![molecular formula C10H12BrNO2 B1400112 Benzenamine, 4-bromo-2-[(tetrahydro-3-furanyl)oxy]- CAS No. 1219729-80-2](/img/structure/B1400112.png)

Benzenamine, 4-bromo-2-[(tetrahydro-3-furanyl)oxy]-

Overview

Description

“Benzenamine, 4-bromo-2-[(tetrahydro-3-furanyl)oxy]-” is a chemical compound. Its formula is C6H6BrN . It is an active inhibitor of the putative LuxR-type receptor in Acinetobacter baumannii – AbaR .

Molecular Structure Analysis

The molecular structure of “Benzenamine, 4-bromo-2-[(tetrahydro-3-furanyl)oxy]-” is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

The molecular weight of “Benzenamine, 4-bromo-2-[(tetrahydro-3-furanyl)oxy]-” is 172.023 .Scientific Research Applications

Environmental Impact and Degradation : A study by Manasfi et al. (2015) explored the degradation products of benzophenone-3, a compound structurally similar to benzenamine derivatives, in chlorinated seawater swimming pools. This research is significant for understanding the environmental impact and transformation pathways of related compounds in aquatic systems (Manasfi et al., 2015).

Electrophilic Substitution Reactions : The study of electrophilic substitution reactions on similar furan derivatives, as investigated by Horaguchi et al. (1980), contributes to the understanding of chemical reactivity and potential synthetic applications of benzenamine derivatives (Horaguchi et al., 1980).

Synthetic Applications in Organic Chemistry : Research by Singh et al. (1993) highlights the synthesis of fused thiazol-2(3H)-ones using bromo aromatic amines, demonstrating the utility of benzenamine derivatives in organic synthesis and pharmaceutical research (Singh et al., 1993).

Coordination and Supramolecular Chemistry : A study by Carter and Cahill (2015) discusses the synthesis of new compounds containing the UO2(2+) cation and bromo-substituted benzoic acid linkers. This work underscores the role of benzenamine derivatives in exploring molecular assembly and interactions in the field of inorganic chemistry (Carter & Cahill, 2015).

Antibacterial Activity : The synthesis and evaluation of new bromo-benzenamine derivatives for their antibacterial activity, as reported by Prasad et al. (2006), highlight the potential biomedical applications of these compounds (Prasad et al., 2006).

Photoconductive Properties : Research into the photoconductive properties of benzenamine derivatives, such as the study by Cao Xiao-dan (2003), suggests potential applications in photovoltaic and electronic materials (Cao Xiao-dan, 2003).

Photoluminescent Properties : Sukhikh et al. (2021) conducted a study on the photoluminescent properties of a benzothiadiazole derivative, revealing insights into the potential use of similar compounds in optoelectronics and photonics (Sukhikh et al., 2021).

Mechanism of Action

properties

IUPAC Name |

4-bromo-2-(oxolan-3-yloxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c11-7-1-2-9(12)10(5-7)14-8-3-4-13-6-8/h1-2,5,8H,3-4,6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REHDGYLTFWZXLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=C(C=CC(=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

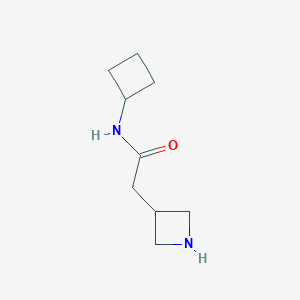

![N-[(1-methyl-1H-indol-5-yl)methyl]cyclopropanamine](/img/structure/B1400030.png)

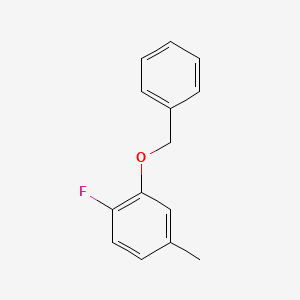

![1-[2-(2-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone](/img/structure/B1400031.png)

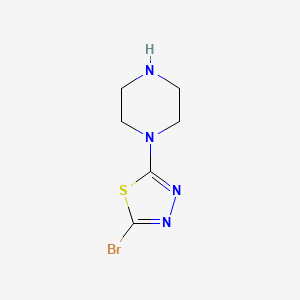

![4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile](/img/structure/B1400041.png)

![1-[3-(4-Bromo-3-fluorophenoxy)propyl]pyrrolidine](/img/structure/B1400048.png)